molecular formula C15H14BrIO2 B13928264 4-Bromo-5-iodonaphthalen-2-yl pivalate

4-Bromo-5-iodonaphthalen-2-yl pivalate

Cat. No.: B13928264
M. Wt: 433.08 g/mol
InChI Key: XHTPRVDLYJISAR-UHFFFAOYSA-N
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Description

4-Bromo-5-iodonaphthalen-2-yl pivalate is a halogenated aromatic ester featuring bromine and iodine substituents on a naphthalene backbone, combined with a pivalate (2,2-dimethylpropanoyl) ester group. This compound is of interest in medicinal and materials chemistry due to the electronic effects of its halogen substituents and the steric bulk of the pivalate group, which can enhance metabolic stability .

Properties

Molecular Formula

C15H14BrIO2

Molecular Weight

433.08 g/mol

IUPAC Name

(4-bromo-5-iodonaphthalen-2-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H14BrIO2/c1-15(2,3)14(18)19-10-7-9-5-4-6-12(17)13(9)11(16)8-10/h4-8H,1-3H3

InChI Key

XHTPRVDLYJISAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC(=C2C(=C1)C=CC=C2I)Br

Origin of Product

United States

Chemical Reactions Analysis

4-Bromo-5-iodonaphthalen-2-yl pivalate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and hydrolyzing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Bromo-5-iodonaphthalen-2-yl pivalate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodonaphthalen-2-yl pivalate involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms, along with the pivalate ester group, contribute to the compound’s reactivity and ability to participate in various chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Halogenated Pivalate Esters
  • 4-Chlorobutyl pivalate (3a) and 4-bromobutyl pivalate (3b) : Synthesized via reactions of tetrahydrofuran with pivaloyl halides, these compounds exhibit faster reaction kinetics with heavier halogens (e.g., iodine > bromine > chlorine). The target compound’s bromine and iodine substituents may similarly accelerate synthetic reactions compared to chloro analogs .
  • Dihydrohaemanthamine pivalate : In antiprotozoal assays, pivalate esters demonstrated superior inhibition (64–84% at 1 g/L) compared to acetate or butyrate esters, likely due to increased lipophilicity and stability .
Steroidal Pivalate Derivatives
  • Tixocortol pivalate and fluocortolone pivalate : These pharmaceuticals use the pivalate group to prolong half-life by resisting enzymatic hydrolysis. The target compound’s pivalate moiety may similarly enhance stability in biological systems .

Halogen-Substituted Aromatics

  • 4-Bromo-5-chloro-2-iodoaniline (Similarity: 0.74) and 4-Bromo-5-fluoro-2-iodoaniline (Similarity: 0.73): These analogs lack the pivalate group but share halogenation patterns. Their lower similarity scores highlight the critical role of the pivalate ester in modulating solubility and steric effects .
  • 5-Bromo-2-iodobiphenyl: A non-esterified analog, this compound’s safety data emphasize the reactivity of iodine and bromine in aryl systems, suggesting careful handling for the target compound .

Key Research Findings and Data Tables

Table 2: Reactivity of Halogenated Pivalate Esters

Compound Reaction Time Halogen Notes Reference
4-Chlorobutyl pivalate 30 min Cl Neat conditions, rt
4-Bromobutyl pivalate 10 min Br Faster than Cl analog
4-Iodobutyl pivalate <5 min I Rapid synthesis

Critical Analysis and Gaps

  • Biological Data : While antiprotozoal and enzymatic inhibition data exist for other pivalate esters , the target compound’s activity remains unstudied.
  • Synthetic Optimization : The dual halogenation may enable regioselective cross-coupling reactions, but this requires experimental validation.

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